N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
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Overview
Description
This compound is a sulfonamide, which is a functional group characterized by the presence of a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are commonly used in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroisoquinoline ring, a cyclopropane ring, and a sulfonamide group. The fluorophenyl group would likely contribute to the compound’s lipophilicity, potentially influencing its bioavailability and distribution .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide group and the fluorophenyl group. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions, while the fluorine atom on the phenyl ring could potentially be displaced in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the sulfonamide and fluorophenyl groups could potentially increase its lipophilicity, while the presence of the tetrahydroisoquinoline and cyclopropane rings could influence its shape and size .Scientific Research Applications
Optical Activity and Molecular Motion
The synthesis of optically active atropisomeric tetrahydroquinolines, which share a similar structural motif to the compound , demonstrates the manipulation of molecular rotation around a chiral axis. This property is of interest for developing materials with specific optical activities and studying the dynamics of molecular rotors (Suzuki et al., 2015).
Chemical Synthesis
Research on the formation and reaction of N-acyl and N-methanesulfonyl isoquinolines outlines methods for producing various compounds, including those with potential therapeutic applications. These studies are crucial for advancing synthetic methodologies in organic chemistry (Hoshino et al., 2001).
Enzymatic Inhibition
Studies on sulfonamide derivatives, such as quinolinyl sulfonamides, have highlighted their role as inhibitors for enzymes like carbonic anhydrase. This is significant for developing new therapeutic agents targeting various diseases (Huang et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-(4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c21-18-6-1-14(2-7-18)13-27(25,26)22-19-8-5-15-9-10-23(12-17(15)11-19)20(24)16-3-4-16/h1-2,5-8,11,16,22H,3-4,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEPMJMJDFQDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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